molecular formula C15H9N3O2S2 B8791648 4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile

4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B8791648
M. Wt: 327.4 g/mol
InChI Key: YWTYQSNQHCJHNR-UHFFFAOYSA-N
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Description

4-{[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]methyl}benzonitrile is a useful research compound. Its molecular formula is C15H9N3O2S2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9N3O2S2

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C15H9N3O2S2/c16-8-10-1-3-11(4-2-10)9-21-15-17-13-6-5-12(18(19)20)7-14(13)22-15/h1-7H,9H2

InChI Key

YWTYQSNQHCJHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.37 g (7.7 mmol) of sodium hydride (50% in mineral oil) is added batchwise to a solution of 1.5 g (7.06 mmol) of 2-mercapto-6-nitro-benzothiazole and then stirred for 30 minutes at 50° C. Then 1.45 g (7.4 mmol) of 4-bromomethylbenzonitrile is added dropwise and stirred for a further hour at 50° C. The re-action mixture is mixed with 30 ml of ethyl acetate and 70 ml of 14% sodium chloride solution, whereupon a large proportion of the title compound is obtained as a beige precipitate. The organic phase is concentrated in vacuo, the crude product precipitated is triturated with diethyl ether and the liquid phase is separated off. The solid obtained is combined with the beige precipitate.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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